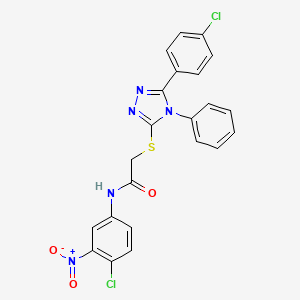
(R)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties and biological activities. It is commonly used in various scientific research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired fluorinated pyridine .
Industrial Production Methods
Industrial production of this compound often employs advanced fluorination techniques, such as electrophilic and oxidative fluorination, to introduce the fluorine atom into the pyridine ring. These methods are designed to be efficient and environmentally friendly, adhering to the principles of green chemistry .
Análisis De Reacciones Químicas
Types of Reactions
®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
Uniqueness
®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride is unique due to the specific position of the fluorine atom on the pyridine ring and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C7H10ClFN2 |
|---|---|
Peso molecular |
176.62 g/mol |
Nombre IUPAC |
(1R)-1-(5-fluoropyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
Clave InChI |
RGBBRERIRAVGOD-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](C1=CC(=CN=C1)F)N.Cl |
SMILES canónico |
CC(C1=CC(=CN=C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



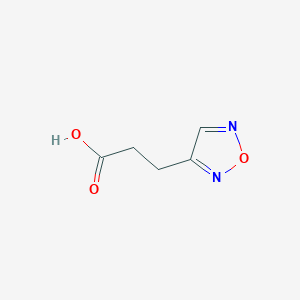

![6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)
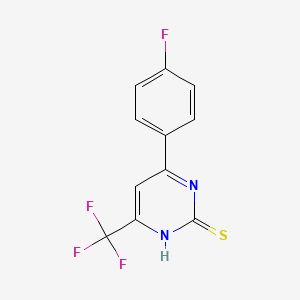

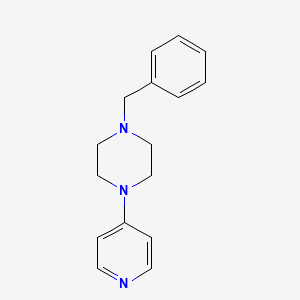
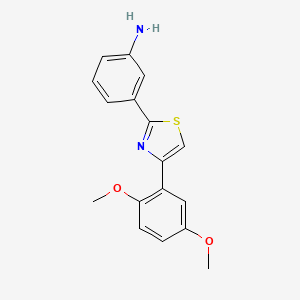

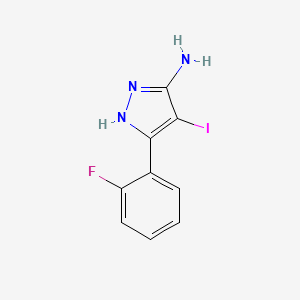

![3-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)benzamide hydrochloride](/img/structure/B11771217.png)

